

ST-148: A Technical Guide on a Putative Zika Virus Capsid Inhibitor

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Compound of Interest

Compound Name: ST-148

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. **ST-148**, a small molecule inhibitor initially developed for dengue virus (DENV), has shown broad-spectrum activity against various flaviviruses, suggesting its potential as a candidate for ZIKV treatment.[1] This technical guide provides a comprehensive overview of **ST-148**, including its mechanism of action, available quantitative data from studies on related flaviviruses, and detailed, adaptable experimental protocols for its evaluation against Zika virus. This document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate **ST-148** as a potential therapeutic agent for Zika virus infection.

Introduction to ST-148

ST-148 is an antiviral compound that functions as a capsid inhibitor.[1] Originally identified as a potent inhibitor of the four serotypes of dengue virus, its activity extends to other members of the Flaviviridae family.[1] The compound's mechanism of action is believed to involve the stabilization of the viral capsid protein, which in turn disrupts the processes of viral assembly and disassembly, ultimately inhibiting viral replication.[1]

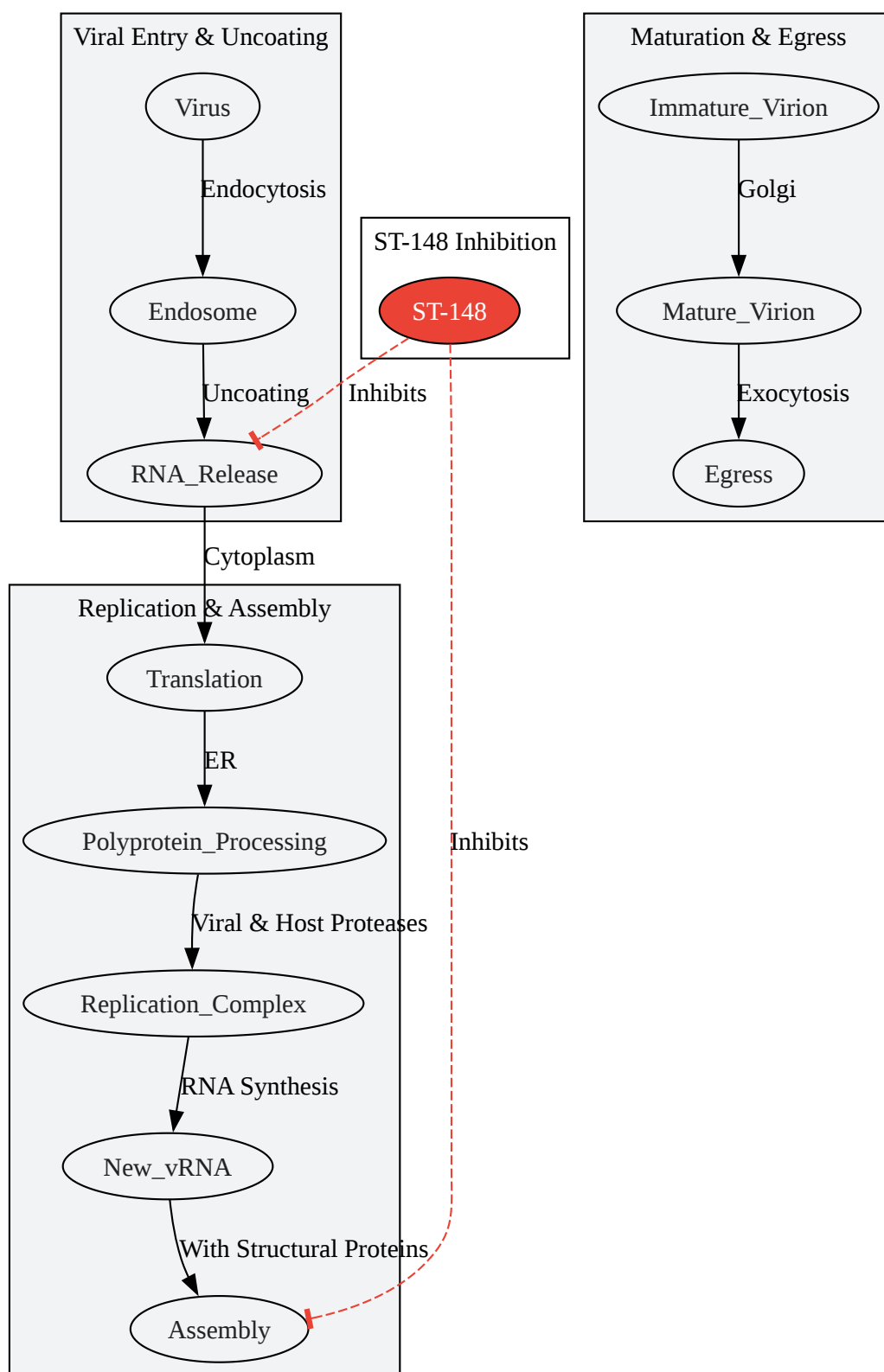
Chemical Properties of **ST-148**:

Property	Value
IUPAC Name	3-Amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Molecular Formula	C ₂₁ H ₁₉ N ₅ OS ₂
Molar Mass	421.54 g/mol
CAS Number	400863-77-6

Mechanism of Action

ST-148 targets the flavivirus capsid (C) protein. The proposed mechanism involves the binding of **ST-148** to the C protein, which enhances its self-interaction and induces a more rigid capsid structure. This increased rigidity is thought to interfere with two critical stages of the viral life cycle:

- **Viral Assembly:** The proper assembly of new viral particles requires a degree of flexibility in the capsid proteins to encapsidate the viral RNA genome. The stiffening of the capsid protein by **ST-148** may impede this process.
- **Viral Uncoating:** Upon entry into a host cell, the viral capsid must disassemble to release the viral RNA into the cytoplasm for replication. The stabilized capsid is likely resistant to this uncoating process, thus preventing the initiation of viral replication.

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Quantitative Data for ST-148 Against Flaviviruses

While specific quantitative data for **ST-148** against Zika virus is not yet available in peer-reviewed literature, its efficacy against other flaviviruses, particularly dengue virus, has been documented. This data provides a valuable benchmark for its potential anti-ZIKV activity.

Virus	EC50 (µM)	Cell Line	Assay Type
Dengue Virus 2 (DENV-2)	0.016	Vero	Viral Titer Reduction
Dengue Virus 3 (DENV-3)	0.512	Vero	Viral Titer Reduction
Dengue Virus 4 (DENV-4)	1.150	Vero	Viral Titer Reduction
Dengue Virus 1 (DENV-1)	2.832	Vero	Viral Titer Reduction
Modoc Virus	0.320	Vero	Viral Titer Reduction

Data extracted from a table in a publication on the antiviral activity of **ST-148**.[\[2\]](#)

Experimental Protocols for In Vitro Evaluation of ST-148 Against Zika Virus

The following protocols are generalized methodologies for assessing the antiviral activity of **ST-148** against Zika virus in a laboratory setting. These can be adapted based on specific experimental needs and available resources.

Cell Culture and Virus Propagation

- Cell Lines: Vero (African green monkey kidney) cells are commonly used for ZIKV propagation and antiviral assays due to their susceptibility to infection and clear cytopathic effect (CPE). Other relevant cell lines include Huh-7 (human hepatoma) and A549 (human lung carcinoma).

- **Culture Conditions:** Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO₂ atmosphere.
- **Virus Strains:** A contemporary ZIKV strain (e.g., PRVABC59, a 2015 Puerto Rican isolate) is recommended for clinical relevance.
- **Virus Stock Preparation:** Propagate ZIKV in Vero cells at a low multiplicity of infection (MOI) of 0.01. Harvest the supernatant when CPE is observed in 70-80% of the cell monolayer. Clarify the supernatant by centrifugation, aliquot, and store at -80°C. Determine the virus titer using a plaque assay.

Cytotoxicity Assay

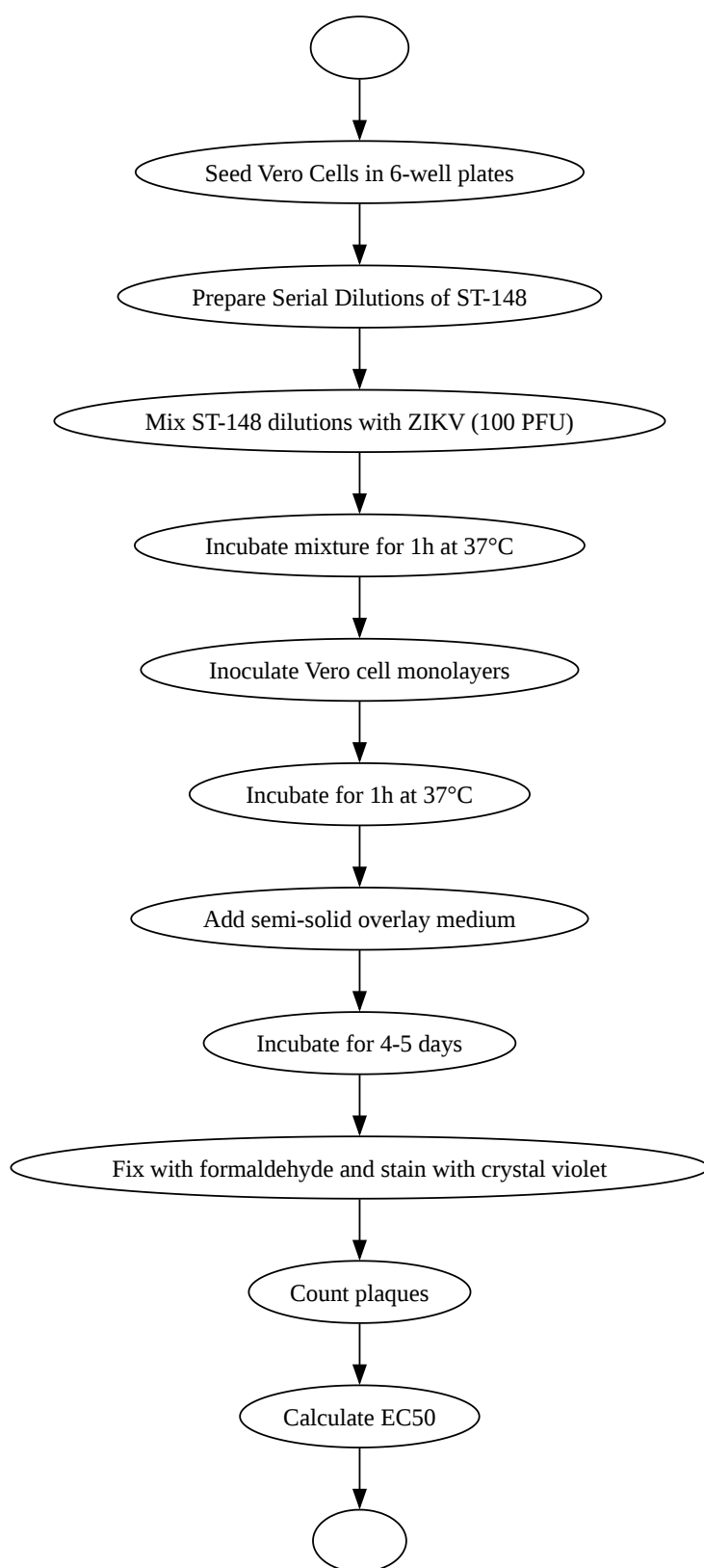
Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of **ST-148** on the chosen cell line to ensure that any observed reduction in viral replication is not due to cell death.

- **Cell Seeding:** Seed Vero cells in a 96-well plate at a density of 2×10^4 cells per well and incubate for 24 hours.
- **Compound Addition:** Prepare serial dilutions of **ST-148** in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C.
- **Viability Assessment:** Measure cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
- **Data Analysis:** Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infectivity.

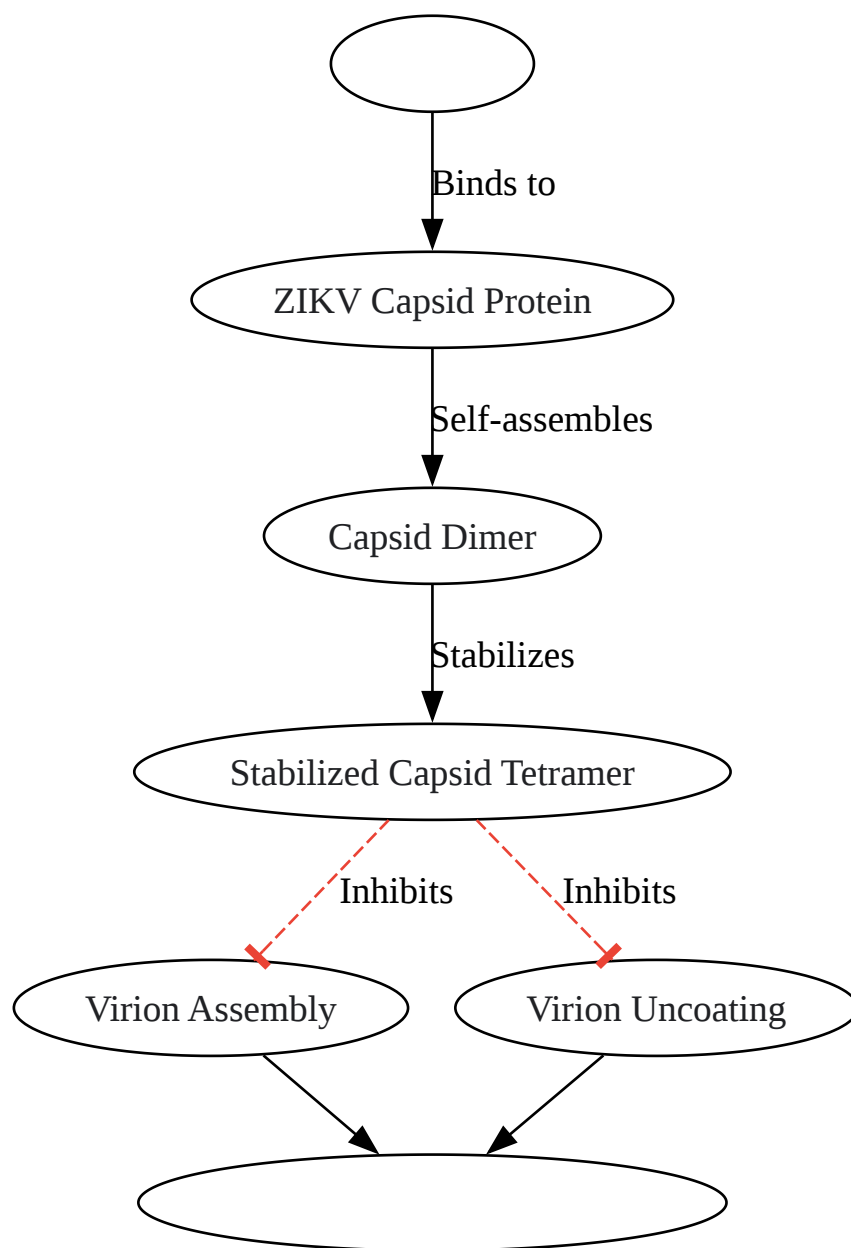
- **Cell Seeding:** Seed Vero cells in 6-well plates at a density of 5×10^5 cells per well and incubate to form a confluent monolayer.
- **Virus-Compound Incubation:** Prepare serial dilutions of **ST-148**. Mix each dilution with a constant amount of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate at 37°C for 1 hour to allow the compound to interact with the virus.
- **Infection:** Remove the culture medium from the Vero cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
- **Overlay:** Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 2% FBS and 1% carboxymethylcellulose).
- **Incubation:** Incubate the plates at 37°C for 4-5 days until plaques are visible.
- **Staining and Counting:** Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of **ST-148** that reduces the number of plaques by 50%.



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Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to **ST-148**'s mechanism of action is the intrinsic pathway of viral replication and assembly. By targeting a structural component of the virus itself (the capsid protein), **ST-148**'s action is direct and less likely to involve complex host cell signaling pathways compared to host-targeting antivirals.



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Conclusion and Future Directions

ST-148 represents a promising class of antiviral compounds that target the flavivirus capsid protein. While its efficacy against dengue virus is established, further investigation is required to determine its specific activity against Zika virus. The experimental protocols outlined in this guide provide a framework for researchers to conduct these crucial studies. Future research should focus on determining the EC50 of **ST-148** against contemporary ZIKV strains, elucidating the precise binding site on the ZIKV capsid protein, and evaluating its efficacy in in vivo models of Zika virus infection. Such studies will be instrumental in advancing **ST-148** as a potential therapeutic for this significant global pathogen.

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References

- 1. ST-148 (antiviral) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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